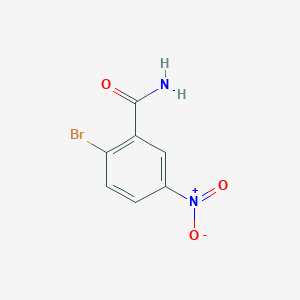

2-Bromo-5-nitrobenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical and Pharmaceutical Research

Benzamide and its derivatives represent a significant class of organic compounds that are integral to contemporary chemical and pharmaceutical research. ontosight.airesearchgate.net These structures, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile pharmacophores and key building blocks in the synthesis of a wide array of biologically active molecules. researchgate.netnih.gov The inherent chemical properties of the benzamide scaffold allow for diverse structural modifications, leading to a broad spectrum of pharmacological activities.

In medicinal chemistry, benzamide derivatives are recognized for their potential in treating a multitude of conditions. Research has demonstrated their efficacy as antimicrobial, analgesic, anti-inflammatory, anticancer, and anticonvulsant agents. researchgate.netdergipark.org.tr Furthermore, specific derivatives have been investigated as potent inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in various pathological conditions. nih.gov The ability to readily modify the benzamide structure enables chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological targets and enhancing its therapeutic potential. ontosight.ai The fusion of a benzene ring with an imidazole (B134444) ring, for instance, creates benzimidazole, a privileged structure in medicinal chemistry with a wide range of therapeutic applications, including antiviral and anticancer activities. jocpr.com

The significance of benzamides extends to their role as intermediates in organic synthesis. They are fundamental starting materials for creating more complex molecular architectures, including various heterocyclic compounds. jocpr.com The reactivity of the amide group and the aromatic ring allows for a variety of chemical transformations, making benzamides indispensable tools for synthetic chemists in both academic and industrial research settings.

Research Context of Halogenated and Nitrated Aromatic Compounds

The introduction of halogen atoms and nitro groups onto aromatic rings is a common and powerful strategy in chemical synthesis and drug design. numberanalytics.comnumberanalytics.com These functional groups significantly alter the electronic and steric properties of the parent molecule, thereby influencing its reactivity and biological activity. numberanalytics.comacs.org

Halogenated Aromatic Compounds: Halogenation, the process of introducing one or more halogen atoms into a compound, is a widely used tactic in medicinal chemistry. nih.govresearchgate.net Halogens such as bromine and chlorine can enhance a molecule's pharmacological profile by improving properties like lipophilicity and membrane permeability. nih.govresearchgate.net This can lead to better absorption and distribution of a drug candidate within a biological system. Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction with electron-donating atoms in a biological target, which can increase binding affinity and specificity. acs.org Halogenated aromatics are crucial intermediates in the synthesis of numerous pharmaceuticals, including antidepressants and antihistamines. numberanalytics.com

Nitrated Aromatic Compounds: Aromatic nitro compounds, characterized by a nitro group (-NO2) attached to an aromatic ring, are highly valuable in organic synthesis. numberanalytics.comscispace.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. nih.gov This property makes nitroaromatic compounds essential precursors for a wide range of functional groups. For instance, the nitro group can be readily reduced to an amino group (-NH2), providing a gateway to the synthesis of anilines, which are themselves vital intermediates for dyes, pharmaceuticals, and other specialty chemicals. byjus.comwikipedia.org Nitroaromatic compounds are used in the synthesis of antibiotics, anti-inflammatory agents, and agricultural chemicals. numberanalytics.com Their versatility and reactivity make them a cornerstone of industrial and laboratory synthesis. scispace.com

The combination of both a halogen and a nitro group on a single aromatic scaffold, as seen in 2-Bromo-5-nitrobenzamide, creates a molecule with unique reactivity and potential for further chemical elaboration. The presence of the electron-withdrawing nitro group and the leaving group potential of the bromine atom make such compounds interesting substrates for various chemical transformations.

Scope and Research Objectives for this compound

This compound is a substituted aromatic compound that incorporates the key structural features discussed previously: a benzamide core, a bromine atom, and a nitro group. This specific arrangement of functional groups defines its chemical reactivity and dictates its potential applications in research. The primary research focus for a compound like this compound is its utility as a chemical intermediate or building block for the synthesis of more complex, potentially bioactive molecules.

The research objectives for this compound can be outlined as follows:

Synthetic Intermediate: The principal objective is to utilize this compound as a versatile precursor in multi-step organic synthesis. Its functional groups offer multiple reaction pathways. For example, the bromine atom can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Functional Group Transformation: A key research goal involves the selective transformation of its functional groups. The nitro group can be reduced to an amine, yielding 5-amino-2-bromobenzamide. This resulting aminobenzamide is a valuable precursor for creating heterocyclic systems or for further derivatization.

Scaffold for Library Synthesis: Due to its multiple reaction sites, this compound can serve as a starting scaffold for the generation of chemical libraries. By systematically reacting the bromo, nitro, and amide functionalities, researchers can create a diverse set of new compounds for screening in drug discovery and materials science applications.

Investigation of Biological Activity: While primarily a building block, the compound itself or its immediate derivatives could be screened for biological activity. Given that related structures, such as 2-bromo-5-nitrobenzaldehyde, have been investigated as inhibitors of cholesteryl ester transfer protein (CETP), a potential research objective could be to explore if this compound or its derivatives exhibit similar or other useful biological properties. chemicalbook.com

The strategic placement of the bromo and nitro groups on the benzamide framework makes this compound a molecule of interest for synthetic chemists aiming to construct complex molecular targets.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O₃ |

| Molecular Weight | 245.03 g/mol |

| CAS Number | 41052-26-0 |

| Appearance | Solid (form may vary) |

| Storage | Sealed in dry, 2-8°C |

Data sourced from available chemical supplier information. bldpharm.com

Table 2: Reactivity and Potential Transformations

| Functional Group | Type of Reaction | Potential Product Class |

| Bromo Group | Nucleophilic Aromatic Substitution | Substituted 5-nitrobenzamides |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Biaryl compounds, substituted styrenes | |

| Nitro Group | Reduction | 5-Amino-2-bromobenzamides |

| Amide Group | Hydrolysis | 2-Bromo-5-nitrobenzoic acid |

This table represents potential chemical transformations based on the functional groups present.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFFJRDGVAPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466577 | |

| Record name | 2-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41052-26-0 | |

| Record name | 2-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Nitrobenzamide and Analogues

Precursor Synthesis and Strategic Functionalization

The successful synthesis of 2-bromo-5-nitrobenzamide is highly dependent on the efficient preparation of its key precursor, 2-bromo-5-nitrobenzoic acid, and the strategic introduction of the bromo and nitro groups onto the aromatic ring.

Synthesis of 2-Bromo-5-nitrobenzoic Acid as a Key Intermediate

2-Bromo-5-nitrobenzoic acid serves as the foundational starting material for the synthesis of this compound. A common and effective method for its preparation is the nitration of 2-bromobenzoic acid. chemicalbook.com This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature to afford the desired product in high yield. chemicalbook.com The reaction's success hinges on careful temperature management to prevent side reactions. chemicalbook.com

Alternative synthetic routes to substituted nitrobenzoic acids have also been explored. For instance, the synthesis of 2-bromo-5-nitrobenzoic acid from 4-methylbenzenesulfonic acid has been reported as a multi-step process. chegg.comchegg.com

Table 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid

| Starting Material | Reagents | Reaction Conditions | Yield |

|---|

This table summarizes a common laboratory-scale synthesis of 2-bromo-5-nitrobenzoic acid.

Strategic Introduction of Halogen and Nitro Moieties on Aromatic Rings

The regiochemical outcome of halogenation and nitration reactions on aromatic rings is governed by the directing effects of the substituents already present on the ring. In the synthesis of 2-bromo-5-nitrobenzoic acid from 2-bromobenzoic acid, the carboxylic acid group is a meta-director and deactivating, while the bromine atom is an ortho-, para-director and also deactivating. The nitration occurs at the 5-position, which is para to the bromine and meta to the carboxylic acid, a position favored by both substituents' directing effects.

Conversely, starting with 5-nitrobenzoic acid, bromination would be directed to the position ortho to the activating nitro group and meta to the deactivating carboxylic acid group. The choice of starting material and the sequence of functionalization are therefore critical strategic decisions in the synthesis of polysubstituted aromatic compounds. For example, direct bromination of 2-nitrobenzoic acid can yield 4-bromo-2-nitrobenzoic acid.

The synthesis of related analogues, such as 2-bromo-5-nitrophenylamine, has been achieved by first nitrating bromobenzene (B47551) and then performing subsequent chemical transformations. google.com

Amidation Reaction Mechanisms and Process Optimization

The conversion of 2-bromo-5-nitrobenzoic acid to this compound involves the formation of an amide bond, a fundamental transformation in organic chemistry. Various methods have been developed to achieve this efficiently.

Direct Amidation Protocols for Benzamide (B126) Formation

Direct amidation of a carboxylic acid with an amine is a straightforward approach, though it often requires harsh conditions or the use of activating agents to proceed efficiently. The reaction between a carboxylic acid and ammonia (B1221849) or an amine at high temperatures can lead to the formation of the corresponding amide. However, for a substituted and potentially sensitive substrate like 2-bromo-5-nitrobenzoic acid, milder methods are generally preferred to avoid unwanted side reactions.

One common laboratory method for the direct conversion of a carboxylic acid to a primary amide involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or an amine to form the amide.

Catalytic Approaches for Efficient Amide Bond Formation (e.g., Carbodiimides, Transition Metals)

To overcome the limitations of direct amidation, a variety of catalytic methods have been developed to facilitate amide bond formation under milder conditions.

Carbodiimide (B86325) Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. These reactions are often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or HBTU to improve efficiency and reduce side reactions. biosynth.com

Transition Metal Catalysis: Transition metal catalysts have emerged as powerful tools for amide bond formation. Zirconium-based catalysts, for instance, have shown activity in the direct amidation of carboxylic acids with amines. core.ac.uk Palladium catalysts are also utilized in reductive amidation processes, where a nitroarene is converted directly to an amide in a one-pot reaction with a carboxylic acid and a reducing agent. acs.org These catalytic systems offer high efficiency and can be more atom-economical than methods requiring stoichiometric activating agents.

Regioselective Considerations in Subsequent Functionalization Reactions

The presence of the bromo and nitro groups on the this compound ring significantly influences the regioselectivity of any subsequent functionalization reactions. The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. The bromine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. The amide group is a weak activating group and an ortho-, para-director.

For nucleophilic aromatic substitution (SNAAr) reactions, the electron-withdrawing nitro group strongly activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. Therefore, the bromine atom at the 2-position is susceptible to displacement by a nucleophile. This reactivity is a key consideration in the design of synthetic routes that use this compound as an intermediate for more complex molecules. For instance, catalyst-free amination of the similar 2-chloro-5-nitrobenzoic acid with various amines has been achieved, demonstrating the high reactivity of the halogen at this position towards nucleophilic substitution. acs.org

Mechanistic and Kinetic Studies of Amidation Pathways

The synthesis of benzamides, including this compound, from their corresponding carboxylic acids and amines is a cornerstone reaction in organic chemistry. The direct condensation of a carboxylic acid with an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt resulting from a rapid acid-base reaction. nih.gov This pathway typically requires high temperatures (160–180 °C) to drive off water and favor the formation of the amide bond. gre.ac.uk

Mechanistic studies have focused on overcoming this thermodynamic barrier. The general mechanism for direct amide formation involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. However, protonation of the amine by the acid diminishes its nucleophilicity. nih.gov Computational studies have assessed various mechanistic schemes, with one accessible pathway involving a neutral intermediate where the carboxylic acid forms a dimer via hydrogen bonding, which then facilitates the nucleophilic attack by the amine.

To facilitate amidation under milder conditions, activating agents are frequently employed. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. The mechanism with these reagents involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent that is readily attacked by the amine nucleophile to form the amide, with the byproduct being a urea (B33335) derivative. nih.gov

Kinetic studies on benzamide synthesis often reveal the reaction's dependency on substrate concentration and the nature of the catalyst or coupling agent. For instance, in certain catalyzed reactions, the rate of product formation can show a first-order dependence on the concentration of the benzamide precursor. The electronic properties of the benzoyl group significantly influence reaction kinetics. For 2-bromo-5-nitrobenzoic acid, the precursor to this compound, the strong electron-withdrawing nature of both the bromo and nitro substituents increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoic acid. This enhanced reactivity can influence the choice of reaction conditions and the rate of amidation.

Kinetic characterization of reactions involving benzamide derivatives has been performed using various methods, including monitoring by NMR spectroscopy or chromatography to determine reaction progress over time. smolecule.com Such studies allow for the determination of reaction order and rate constants, providing insight into the most favorable pathway and the rate-determining step, which in many amidation reactions is the nucleophilic attack on the activated carboxylic acid derivative. libretexts.org

Advanced Synthetic Techniques and Derivatization Strategies

The functional groups on this compound, namely the bromo substituent and the nitro group, provide versatile handles for advanced synthetic modifications and the construction of more complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron species, is particularly prominent. nobelprize.orgwikipedia.org This reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their esters. wikipedia.orgnih.gov

In the context of this compound, the C(2)-Br bond can be selectively coupled with a variety of aryl, heteroaryl, alkyl, or alkenyl boronic acids. The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond to form an organopalladium(II) complex. nobelprize.org

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nobelprize.org

The reaction is tolerant of the electron-withdrawing nitro group and the amide functionality, making it an effective method for derivatization. nih.gov Studies on similar bromo-nitroaromatic substrates demonstrate the feasibility and efficiency of this transformation.

| Aryl Halide Substrate (Analogue) | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| ortho-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 95 | nih.gov |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | Generic Conditions |

| N-(7-bromo-1H-indazol-4-yl)benzamide | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 82 | rsc.org |

| 2-Bromo-5-nitropyridine | Arylboronate | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 70-90 | gre.ac.uk |

Multi-Step Synthesis of Structurally Complex Benzamide Derivatives

This compound is a valuable starting material for multi-step syntheses, enabling the construction of diverse and complex molecular scaffolds. The synthetic strategy often involves sequential modification of the bromo and nitro groups. For example, a Suzuki-Miyaura coupling at the C-2 position can be followed by the chemical transformation of the nitro group at the C-5 position.

A representative synthetic pathway to a more complex, N-acylated biaryl benzamide derivative is outlined below:

Step 1: Suzuki-Miyaura Coupling. The initial step involves a palladium-catalyzed Suzuki-Miyaura reaction to replace the bromine atom with a desired aryl or heteroaryl group (R¹). This creates a biphenyl (B1667301) or related biaryl core structure, a common motif in pharmacologically active compounds. gre.ac.uk

Step 2: Reduction of the Nitro Group. The nitro group of the resulting 2-aryl-5-nitrobenzamide is then reduced to a primary amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (B78146) (Na₂S₂O₄). This introduces a new nucleophilic site into the molecule.

Step 3: N-Acylation or N-Alkylation. The newly formed amino group can be readily functionalized. For instance, acylation with an acyl chloride (R²COCl) or carboxylic anhydride (B1165640) in the presence of a base yields a more complex di-amide derivative. This allows for the introduction of a wide variety of side chains and functional groups (R²), further elaborating the molecular structure.

This multi-step approach highlights the utility of this compound as a versatile building block. By strategically combining cross-coupling, reduction, and functionalization reactions, a library of structurally complex benzamide derivatives can be efficiently synthesized for various research applications. researchgate.net

Chemical Reactivity and Reaction Pathway Elucidation

Electrophilic and Nucleophilic Substitution Processes

The electron-deficient nature of the aromatic ring in 2-Bromo-5-nitrobenzamide significantly influences its susceptibility to substitution reactions.

Electrophilic Substitution: The benzene (B151609) ring in this compound is heavily deactivated towards electrophilic aromatic substitution. Both the nitro (-NO₂) group and the amide (-CONH₂) group are strong electron-withdrawing groups, which reduce the electron density of the ring and make it less nucleophilic. Consequently, reactions that typically involve the attack of an electrophile on the aromatic ring are highly unfavorable under standard conditions.

Nucleophilic Substitution: In contrast, the compound is activated for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The presence of the electron-withdrawing nitro group, positioned para to the bromine atom, is crucial for this reactivity. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the carbon atom bearing the bromine. wikipedia.orglibretexts.org This stabilization occurs through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. libretexts.org This allows the bromine atom, a good leaving group, to be displaced by a variety of nucleophiles. Common nucleophilic substitution reactions for analogous compounds include displacement by alkoxides, amines, and other nucleophiles, suggesting that this compound can serve as a precursor for a range of disubstituted benzamide (B126) derivatives. libretexts.org

Redox Chemistry: Reduction and Oxidation Transformations

The redox chemistry of this compound is primarily centered on the transformation of the nitro group.

Reduction: The nitro group is readily reduced to a primary amine (-NH₂), a common and synthetically useful transformation for nitroaromatic compounds. researchgate.net This reaction converts this compound into 2-Bromo-5-aminobenzamide. The reduction can be achieved using various methods, including:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd) on carbon, platinum (Pt), or nickel (Ni). It is often considered a "clean" method as the only byproduct is water.

Metal-Acid Systems: Classic reduction methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). researchgate.net

The resulting 2-Bromo-5-aminobenzamide is a valuable intermediate, as the newly formed amino group can be used for subsequent synthetic modifications.

Oxidation: The this compound molecule is highly resistant to oxidation. The aromatic ring is electron-deficient due to the presence of the nitro and amide groups, making it insusceptible to oxidative degradation under typical conditions.

Intramolecular and Intermolecular Reaction Pathways

The functional groups of this compound and its derivatives allow for various reaction pathways to synthesize more complex molecules, particularly heterocyclic compounds. researchgate.net Following the reduction of the nitro group to 2-Bromo-5-aminobenzamide, the resulting ortho-bromo-amino arrangement can be utilized in cyclization reactions.

Intramolecular Reactions: The 2-Bromo-5-aminobenzamide intermediate can undergo intramolecular cyclization, often catalyzed by a metal such as copper or palladium, to form heterocyclic structures. The proximity of the amino and bromo groups facilitates ring closure.

Intermolecular Reactions: The amide and amino functionalities can participate in a wide range of intermolecular reactions. For example, the amino group of 2-Bromo-5-aminobenzamide can react with various electrophiles, while the amide N-H bond can also exhibit reactivity under specific conditions. These reactions are fundamental in medicinal chemistry for building diverse molecular scaffolds. mdpi.comjmchemsci.com

Degradation Mechanisms and Stability Studies

The degradation of this compound is influenced by external factors like light and high-energy electrons, leading to the breakdown of the molecule through specific pathways.

The photodegradation of halogenated and nitroaromatic compounds has been studied extensively, providing a framework for understanding the behavior of this compound upon exposure to light. nih.govnih.gov

Kinetics: The photodegradation of such compounds in solution or on surfaces often follows pseudo-first-order kinetics. nih.govresearchgate.nete3s-conferences.orgepa.gov The rate of degradation is dependent on factors such as the wavelength of light, the solvent, and the presence of other substances that can act as photosensitizers or quenchers. nih.gov Studies on similar brominated aromatic compounds show that degradation is significantly faster under UV light compared to visible light. nih.gov

| Compound Type | Conditions | Rate Constant (k) | Half-life (t½) |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | UV light in Hexane | 0.107 - 2.66 h⁻¹ | 0.26 - 6.46 h epa.gov |

| New Brominated Flame Retardants (NBFRs) | UV light (180-400 nm) in Acetone | 0.1702 - 0.3008 min⁻¹ | 2.3 - 4.1 min nih.gov |

| Nitrobenzene | Polychromatic light in Water | Follows zero-order kinetics | Quantum Yield ≈ 10⁻³ nih.gov |

Product Analysis: The primary photodegradation pathways for this compound are predicted to involve the cleavage of the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds.

Reductive Debromination: The C-Br bond is often the most labile site in brominated aromatic compounds under photolytic conditions, leading to the formation of debrominated products. nih.gove3s-conferences.orgepa.govnih.gov The primary product would likely be 5-nitrobenzamide.

Nitro Group Transformations: The nitro group can undergo photoreduction or rearrangement. A common pathway for nitroaromatic compounds involves a nitro-nitrite rearrangement, which can lead to the formation of nitrophenols and the release of nitrite (B80452) ions. nih.gov Another pathway involves the homolytic cleavage of the C-NO₂ bond, resulting in the dissociation of a nitrogen monoxide (NO) or nitrogen dioxide (NO₂) radical. unam.mx

Electron ionization mass spectrometry (EI-MS) provides insight into the structure of a molecule by analyzing its fragmentation pattern upon collision with high-energy electrons. The dissociation pathways of this compound can be predicted based on the fragmentation rules for aromatic, amide, bromo, and nitro compounds. libretexts.orglibretexts.org

The molecular ion peak (M⁺) would be expected, and its presence would be accompanied by a significant M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. libretexts.org

Key fragmentation pathways include:

Loss of Amine Radical: Alpha-cleavage next to the carbonyl group can lead to the loss of an •NH₂ radical, resulting in a fragment ion at [M-16]⁺.

Formation of Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring would yield a 2-bromo-5-nitrophenyl radical and a benzoyl cation if the charge is retained on the C=O containing fragment, though loss of the CO group is more common from the aryl cation.

Loss of Nitro Group: The nitro group can be lost as •NO₂ (m/z 46) or •NO (m/z 30), leading to fragment ions at [M-46]⁺ and [M-30]⁺, respectively.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at [M-79/81]⁺.

Loss of Carbon Monoxide: Aromatic acylium ions formed after initial fragmentation can subsequently lose carbon monoxide (CO, m/z 28). miamioh.edu

| Fragmentation Process | Lost Neutral Fragment | m/z of Fragment Ion | Plausible Structure of Ion |

|---|---|---|---|

| Molecular Ion | - | 244/246 | [C₇H₅BrN₂O₃]⁺• |

| Loss of •NH₂ | •NH₂ (16) | 228/230 | [Br(NO₂)C₆H₃CO]⁺ |

| Loss of •NO | •NO (30) | 214/216 | [C₇H₅BrNO₂]⁺• |

| Loss of •NO₂ | •NO₂ (46) | 198/200 | [C₇H₅BrO]⁺• |

| Loss of •Br | •Br (79/81) | 165 | [C₇H₅N₂O₃]⁺ |

| Loss of •NO₂ then CO | •NO₂ (46), CO (28) | 170/172 | [C₆H₅Br]⁺• |

Advanced Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Bromo-5-nitrobenzamide in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the aromatic protons, amide protons, and the carbon atoms of the benzene (B151609) ring and the amide group. The substitution pattern on the aromatic ring, featuring an ortho-bromo, meta-amide, and para-nitro group relative to each other, results in a predictable set of chemical shifts and coupling patterns.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-4, and H-6. The electron-withdrawing nature of the nitro and amide groups, combined with the anisotropic effect of the bromine atom, deshields these protons, shifting their resonances downfield. The amide protons (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the ¹⁴N nucleus.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display seven unique carbon signals: six for the aromatic ring and one for the carbonyl carbon of the amide group. The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to the bromine (C-2) will be shifted upfield due to the "heavy atom effect," while the carbons attached to the electron-withdrawing nitro (C-5) and amide (C-1) groups will be shifted downfield. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typical for amide carbonyls.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on analogous structures and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.5 - 8.7 | Doublet (d) | J ≈ 2-3 Hz (meta coupling) |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) |

| H-3 | 7.8 - 8.0 | Doublet (d) | J ≈ 8-9 Hz (ortho) |

| -NHa | 7.5 - 8.0 | Broad singlet (br s) | N/A |

| -NHb | 7.5 - 8.0 | Broad singlet (br s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on analogous structures and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 168 |

| C-5 (C-NO2) | 147 - 150 |

| C-1 (C-CONH2) | 135 - 138 |

| C-3 | 132 - 135 |

| C-6 | 127 - 130 |

| C-4 | 124 - 127 |

| C-2 (C-Br) | 118 - 121 |

The amide functionality in benzamides can exhibit restricted rotation around the C(O)-N bond, leading to distinct chemical environments for the two amide protons and, in substituted amides, the existence of different rotamers. For this compound, the planarity of the amide group with respect to the aromatic ring is a key conformational feature.

Studies on related ortho-substituted benzamides suggest the potential for intramolecular hydrogen bonding. nih.gov In this compound, an intramolecular hydrogen bond could form between one of the amide protons (N-H) and the lone pair of electrons on the ortho-bromine atom (N-H···Br). This interaction would stabilize a specific conformation where the amide proton is oriented towards the bromine. Evidence for such an interaction can be obtained through variable temperature NMR studies, which would show a low temperature coefficient (dδ/dT) for the involved proton's chemical shift, indicating it is shielded from the solvent and engaged in hydrogen bonding. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximity between the amide proton and the H-3 proton, further supporting a preferred conformation. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorptions corresponding to the polar functional groups. Key vibrational bands include:

N-H Stretching: Two distinct bands are expected in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.

C=O Stretching (Amide I band): A very strong and sharp absorption is anticipated around 1680-1650 cm⁻¹, characteristic of the amide carbonyl group.

N-H Bending (Amide II band): A strong band around 1620-1590 cm⁻¹ arises from the in-plane bending of the N-H bonds.

NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic C=C Stretching: Multiple bands of variable intensity appear in the 1600-1450 cm⁻¹ region.

C-Br Stretching: A weaker absorption in the far-infrared region, typically between 600-500 cm⁻¹, is characteristic of the C-Br bond.

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the aromatic ring skeleton are often strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | FTIR | ~3400 | Medium-Strong |

| N-H Symmetric Stretch | FTIR | ~3250 | Medium |

| C=O Stretch (Amide I) | FTIR | 1680 - 1650 | Very Strong |

| N-H Bend (Amide II) | FTIR | 1620 - 1590 | Strong |

| NO2 Asymmetric Stretch | FTIR | 1540 - 1520 | Very Strong |

| NO2 Symmetric Stretch | FTIR, Raman | 1360 - 1340 | Very Strong |

| Aromatic C=C Stretch | FTIR, Raman | 1600 - 1450 | Variable |

| C-N Stretch | FTIR | ~1400 | Medium |

| C-Br Stretch | FTIR, Raman | 600 - 500 | Weak-Medium |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of this compound by measuring the absorption of light that promotes electrons from a ground state to a higher energy excited state. libretexts.org The molecule contains several chromophores—the benzene ring, the nitro group, and the carbonyl group—which give rise to characteristic electronic transitions. shu.ac.uk

The primary electronic transitions expected are:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the aromatic ring, which is extended by the nitro and carbonyl groups. These transitions are typically observed in the 200-300 nm range. libretexts.org

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to an antibonding π* orbital. libretexts.org These transitions occur at longer wavelengths, potentially extending into the near-UV region (>300 nm), but are often much weaker and can be obscured by the more intense π → π* bands. libretexts.org

The combination of the electron-withdrawing nitro and amide groups with the aromatic ring leads to a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, indicating a more extended and polarized π-electron system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular mass and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₅BrN₂O₃), the molecular weight is approximately 245.03 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet with a nearly 1:1 intensity ratio, due to the natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br. The nominal mass peaks would therefore be observed at m/z 244 and 246.

Common fragmentation pathways under electron ionization (EI) would likely involve:

Loss of the amide group: Cleavage of the C-C bond between the ring and the carbonyl group could lead to the loss of ·CONH₂ (44 Da), resulting in a 2-bromo-5-nitrobenzene radical cation.

Loss of the nitro group: Fragmentation could involve the loss of ·NO₂ (46 Da).

Loss of bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br, 79 or 81 Da).

Alpha-cleavage: Loss of H₂N· from the molecular ion to form an acylium ion [M-16]⁺ is a common pathway for primary amides.

These fragmentation patterns provide conclusive evidence for the presence and connectivity of the various functional groups within the molecule.

X Ray Crystallographic Analysis and Solid State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry Determination

Single crystal X-ray diffraction (SC-XRD) analysis of 2-bromo-5-nitrobenzamide has provided precise data on bond lengths, bond angles, and torsion angles, which collectively define its molecular geometry. These experimental findings are crucial for understanding the intrinsic structural parameters of the molecule in its solid form.

| Parameter | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |

| C-Br | Data not available | Data not available | Data not available |

| C-NO₂ | Data not available | Data not available | Data not available |

| C-CONH₂ | Data not available | Data not available | Data not available |

| Note: Specific crystallographic data for this compound is not publicly available in the searched resources. The table is a template for the type of data that would be presented. |

Supramolecular Architecture and Intermolecular Interactions

Beyond the individual molecule, the crystal structure of this compound is defined by a complex network of non-covalent interactions. These interactions, primarily hydrogen bonds, dictate how the molecules pack together in the crystal lattice, influencing properties such as melting point, solubility, and stability.

Elucidation of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds, which occur within a single molecule, can play a significant role in determining molecular conformation. In the case of this compound, the potential for hydrogen bonding between the amide protons and the oxygen atoms of the adjacent nitro group or the bromine atom is a key area of investigation. The presence and strength of such interactions can enforce a more planar conformation of the molecule by restricting the rotation of the substituent groups. Analysis of the crystal structure would confirm the existence and geometry of any such intramolecular contacts.

Analysis of Intermolecular Hydrogen Bond Motifs and Crystal Packing

The primary forces driving the assembly of this compound molecules into a crystalline solid are intermolecular hydrogen bonds. The amide group, with its N-H donor and C=O acceptor sites, is a potent participant in hydrogen bonding. It is anticipated that the amide groups of neighboring molecules will engage in hydrogen bonding, potentially forming chains or dimeric motifs. For instance, R2₂(8) ring motifs, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, are common in primary amides.

| Donor | Acceptor | Distance (Å) | Angle (°) |

| N-H | O=C | Data not available | Data not available |

| N-H | O-N | Data not available | Data not available |

| C-H | O=C | Data not available | Data not available |

| C-H | O-N | Data not available | Data not available |

| Note: Specific crystallographic data for this compound is not publicly available in the searched resources. The table is a template for the type of data that would be presented. |

Impact of Substituent Orientation on Solid-State Conformation and Crystal Stability

The relative orientation of the bromo and nitro substituents on the benzamide (B126) scaffold has a profound impact on both the conformation of the individual molecule and the stability of the resulting crystal lattice. The steric and electronic properties of these groups influence the planarity of the molecule and the nature of the intermolecular interactions.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-5-nitrobenzamide, DFT calculations offer a detailed picture of its geometric and electronic properties.

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govutq.edu.iq For this compound, these calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govresearchgate.net The process yields precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry is fundamental for elucidating the electronic structure. Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment are calculated from this stable conformation. mdpi.com The MEP map, for instance, can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, which is crucial for understanding intermolecular interactions. nih.gov

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | C-N (Amide) | 1.36 Å |

| Bond Length | C-N (Nitro) | 1.48 Å |

| Bond Angle | O=C-N (Amide) | 122.5° |

| Bond Angle | C-C-Br | 119.8° |

| Dihedral Angle | Br-C-C-C | 179.5° |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov These predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman data. nih.gov

This analysis enables the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of key functional groups such as the amide (C=O, N-H stretching), the nitro group (symmetric and asymmetric NO₂ stretching), and the carbon-bromine bond (C-Br stretching). researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | -CONH₂ | 3450 | Medium |

| N-H Stretch (symmetric) | -CONH₂ | 3355 | Medium |

| C=O Stretch | -CONH₂ | 1685 | Strong |

| NO₂ Asymmetric Stretch | -NO₂ | 1530 | Strong |

| NO₂ Symmetric Stretch | -NO₂ | 1350 | Strong |

| C-N Stretch (Amide) | -CONH₂ | 1290 | Medium |

| C-Br Stretch | -Br | 680 | Medium |

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. ossila.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.org For this compound, the electron-withdrawing nature of the nitro and bromo groups is expected to lower the energy of the LUMO, influencing its reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Dynamics (MD) and Docking Simulations

Molecular docking and dynamics simulations are powerful computational tools used to explore the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, typically the active site of an enzyme. researchgate.net For this compound, docking studies can be used to investigate its potential as an inhibitor for various enzymes. The benzamide (B126) moiety is known to be a zinc-binding group in some enzyme inhibitors, and nitroaromatic compounds have been explored for various biological activities. nih.govmdpi.com

The docking process generates a binding score, which estimates the binding affinity, and reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-receptor complex. nih.gov For example, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions.

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov Starting with the best-docked pose, an MD simulation tracks the motions of atoms and molecules, providing insights into the conformational stability of the ligand within the active site. nih.gov

These simulations can confirm the persistence of key interactions identified in docking and reveal how the protein and ligand adapt to each other. mdpi.com Furthermore, more advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy, which is a measure of the binding affinity. acs.org

Table 4: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Affinity (from MD) | -9.2 kcal/mol |

| Key Interacting Residues | Lys72, Glu91, Leu135, Asp184 |

| Types of Interactions | Hydrogen bond with Glu91 (amide N-H), Halogen bond with Lys72 (C-Br), Hydrophobic interactions with Leu135 |

| RMSD of Ligand (MD Simulation) | 1.2 Å (indicating stable binding) |

Advanced Theoretical Approaches for Reaction Mechanism Prediction

The elucidation of reaction mechanisms involving this compound at a molecular level is significantly enhanced by the application of advanced theoretical and computational chemistry methods. These approaches provide detailed insights into the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. Such studies are crucial for understanding reaction kinetics and selectivity, guiding the optimization of existing synthetic routes, and predicting new chemical transformations.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are central to the investigation of reaction mechanisms. DFT offers a favorable balance between computational cost and accuracy, making it a powerful tool for studying the electronic structure and energetics of molecular systems. By mapping the potential energy surface, researchers can delineate the lowest energy pathway from reactants to products, which corresponds to the most probable reaction mechanism.

For complex reactions, especially those occurring in a condensed phase or enzymatic environment, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. In this approach, the reactive core of the system, including this compound and the directly interacting species, is treated with a high level of QM theory, while the surrounding environment (e.g., solvent molecules or protein residues) is described using less computationally demanding MM force fields. This multiscale modeling approach allows for the inclusion of environmental effects on the reaction mechanism and energetics.

Furthermore, advanced computational techniques can be used to predict various kinetic and thermodynamic parameters associated with the reactions of this compound. Transition State Theory (TST) is commonly used in conjunction with QM calculations to estimate reaction rate constants. By calculating the Gibbs free energy of activation, it is possible to predict how changes in temperature and pressure will influence the reaction rate.

The application of these advanced theoretical approaches can be illustrated by considering a hypothetical reaction of this compound. The table below outlines the types of data that would be generated from such a computational study.

| Computational Method | Parameter Investigated | Information Obtained for this compound Reactions |

| Density Functional Theory (DFT) | Reaction Energy Profile | Identification of transition state structures, reaction intermediates, and calculation of activation energies. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solvent/Environmental Effects | Determination of the influence of the surrounding medium on the reaction pathway and energetics. |

| Transition State Theory (TST) | Reaction Rate Constants | Prediction of the kinetic feasibility of a proposed reaction mechanism under various conditions. |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution and Bonding | Insights into the electronic changes occurring during the reaction, such as bond formation and cleavage. |

Detailed research findings from such computational investigations would provide a comprehensive understanding of the reactivity of this compound. For instance, the calculated activation barriers for different potential pathways would allow for a direct comparison of their feasibility, while NBO analysis could reveal the nature of electronic rearrangements that govern the transformation. These theoretical predictions, when correlated with experimental observations, provide a powerful and synergistic approach to mechanistic chemistry.

Biological Activity and Molecular Pharmacology

Antimicrobial Properties and Cellular Targets

Substituted benzamides have emerged as a promising class of antimicrobial agents, with a mechanism of action distinct from many conventional antibiotics. Their primary cellular target in bacteria is the essential cell division protein, FtsZ. nih.govpublish.csiro.aunih.gov

FtsZ, a homolog of eukaryotic tubulin, is a critical component of the bacterial cytoskeleton. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins necessary for cytokinesis. nih.govnih.gov Benzamide (B126) derivatives exert their antibacterial effect by disrupting the normal function of FtsZ. nih.govpublish.csiro.aunih.gov Studies on benzamide antibiotics have shown that they promote an aberrant conformation of the FtsZ protomer. nih.gov This interference leads to the formation of non-functional FtsZ assemblies, such as foci throughout the cell rather than a coherent ring at the division site, thereby blocking cell division and inhibiting bacterial proliferation. nih.gov

The chemical structure, including the presence of halogen and nitro groups, is significant for the antimicrobial potency of benzamide derivatives. For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. nih.govresearchgate.netnih.gov Similarly, compounds incorporating a bromo/nitro-substituted pyridine ring linked to a benzamide core have shown potent activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net

The following table summarizes the antimicrobial activity of selected benzamide derivatives, illustrating the potential of this chemical class.

| Compound Class | Target Organism(s) | Activity Metric | Value |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivs. | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL nih.govresearchgate.netnih.gov |

| 5-(bromo/nitropyridin-2-yl)benzamide derivs. | Gram-positive & Gram-negative bacteria | MIC | 0.22-1.49 μM researchgate.net |

| Benzodioxane-benzamide inhibitors | Streptococcus pneumoniae | MIC | 25–80 µg/mL nih.gov |

Anti-inflammatory Potential and Associated Molecular Pathways

N-substituted benzamides possess notable anti-inflammatory properties, which are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.govnih.gov

NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Certain N-substituted benzamides have been shown to inhibit the activation of NF-κB, which in turn suppresses the production of TNF-α and mitigates the inflammatory cascade. nih.govnih.gov This mechanism suggests that these compounds could be valuable for developing treatments for inflammatory conditions.

Another identified molecular pathway involves the inhibition of enzymes such as cyclooxygenase (COX) and trypsin. nih.govresearchgate.net COX enzymes are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research on novel substituted benzamides has indicated that they can inhibit COX-1 and COX-2, which are crucial for prostaglandin synthesis. researchgate.net Furthermore, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated potent inhibition of trypsin, a type of protease involved in inflammation. nih.govnih.gov

The anti-inflammatory efficacy of certain benzamide derivatives has been shown to be superior to that of established drugs, as indicated by comparative IC50 values.

| Compound | Assay | IC50 Value | Reference Drug (IC50) |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivs. | Protease Inhibition | 0.04–0.07 mg/mL nih.govnih.gov | Acetylsalicylic acid (0.4051 mg/mL) nih.govnih.gov |

Anticancer Efficacy and Cytotoxicity Mechanisms

The anticancer potential of benzamide derivatives is linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancer cells.

Apoptosis is a critical process for eliminating malignant cells. N-substituted benzamides have been found to induce apoptosis through mechanisms that can be distinct from their anti-inflammatory effects. nih.gov One key pathway involves the inhibition of NF-κB, which not only regulates inflammation but also controls genes that prevent apoptosis. nih.govnih.gov By inhibiting this survival pathway, benzamides can lower the threshold for apoptosis induction in cancer cells. nih.govnih.gov Furthermore, related compounds have been shown to sensitize colon cancer cells to apoptosis induced by other agents, such as TNF-related apoptosis-inducing ligand (TRAIL), by regulating the expression of key apoptotic proteins like survivin and death receptor 5. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and proliferation, and its dysregulation is a hallmark of cancer. nih.govwisc.edueurekaselect.com Benzamide derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting tumor growth.

The cytotoxicity of benzamide derivatives is rooted in their interaction with specific molecular targets within cancer cells. Enzyme inhibition is a key mechanism through which these compounds exert their anticancer effects. nih.govtaylorandfrancis.com

Several enzymes and protein-protein interactions have been identified as potential targets for benzamide-based compounds:

Androgen Receptor (AR) – Coactivator Interaction: In prostate cancer, bis-benzamide derivatives have been developed to inhibit the interaction between the androgen receptor and its coactivators, a critical step for cancer cell proliferation. nih.gov

Phosphodiesterases (PDEs): Nitro-substituted benzimidazole derivatives have shown potential as inhibitors of nucleotide pyrophosphatases/phosphodiesterases (NPPs), enzymes that are involved in various signaling pathways. researchgate.net

Trypsin: As mentioned in the anti-inflammatory section, certain nitrosoamide derivatives can act as active-site-directed inhibitors of trypsin, which can also play a role in tumor progression. nih.gov

Aldehyde Dehydrogenase (ALDH): This enzyme has been explored as a molecular target for novel N-substituted derivatives, which have demonstrated cytotoxic effects. mdpi.com

The validation of these targets confirms that the benzamide scaffold can be tailored to inhibit specific proteins, providing a basis for the rational design of targeted anticancer therapies.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For benzamide derivatives, SAR analyses have been crucial in identifying the structural features required for their antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.govmdpi.com

A key finding from SAR studies on bis-benzamides is the critical importance of the nitro group for anticancer activity. nih.gov In a study of bis-benzamides as inhibitors of the androgen receptor-coactivator interaction, the N-terminal nitro group was found to be essential for the compound's antiproliferative effects on prostate cancer cells. nih.gov Analogs where the nitro group was removed or replaced with an amine group were found to be inactive. nih.gov

| Structural Feature/Modification | Impact on Biological Activity |

| N-terminal Nitro Group | Essential for antiproliferative activity in certain bis-benzamides. nih.gov |

| Bromo and Nitro Groups | Often enhance antiproliferative and antimetastatic properties. nih.gov |

| C-2 Position Substitutions | Crucial for the cytotoxic activity of benzofuran derivatives. mdpi.com |

| CONH Group | Necessary for the anticancer activity of certain benzofuran derivatives. mdpi.com |

Design Principles for Lead Optimization in Drug Discovery

Lead optimization is an iterative process in drug discovery that aims to transform a promising lead compound into a viable drug candidate. danaher.compatsnap.comrsc.org This involves refining the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.compatsnap.comnih.gov The principles of lead optimization are directly applicable to the development of drugs based on the 2-Bromo-5-nitrobenzamide scaffold.

The process follows a cyclical workflow of design, synthesis, and testing:

Design: Guided by SAR data and computational modeling, medicinal chemists design new analogs of the lead compound. patsnap.comresearchgate.net The goal is to modify specific functional groups to enhance interactions with the biological target, improve absorption, distribution, metabolism, and excretion (ADMET) properties, and reduce off-target effects. nih.gov

Synthesis: Organic chemists synthesize the newly designed molecules. nih.govmdpi.comresearchgate.net The synthetic routes must be efficient and adaptable to allow for the creation of a diverse library of related compounds.

Testing: The synthesized compounds are evaluated in a cascade of in vitro and in vivo assays to assess their potency, selectivity, metabolic stability, and other key parameters. danaher.com

Key strategies employed during lead optimization include:

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve the molecule's drug-like characteristics without losing desired activity. patsnap.com

Structure-Based Drug Design: Using the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. nih.gov

Pharmacokinetic Optimization: Modifying the structure to enhance properties like solubility, permeability, and metabolic stability to ensure the drug can reach its target in the body at an effective concentration. patsnap.com

Through this iterative process, the properties of a lead compound like this compound can be systematically enhanced to produce a preclinical candidate with a high probability of success in clinical trials. danaher.com

Toxicological Profiles and Mechanistic Investigations

Molecular Mechanisms of Cellular Toxicity

The cellular toxicity of 2-bromo-5-nitrobenzamide is likely to be multifaceted, stemming from the interplay of its functional groups. The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and metabolic fate, while the bromo substituent provides a site for nucleophilic attack.

Nitroaromatic compounds are known to undergo metabolic reduction of the nitro group, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. nih.gov This process often involves enzymatic systems such as NADPH-cytochrome P450 reductase. The one-electron reduction of the nitro group forms a nitro anion radical, which can then react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide anion radical. This futile cycling can lead to a significant increase in intracellular ROS levels, overwhelming the cellular antioxidant defense systems and causing damage to lipids, proteins, and DNA. nih.gov

Furthermore, the bromine atom on the aromatic ring of this compound could potentially react with cellular thiols, such as glutathione (GSH). nih.gov Glutathione is a critical cellular antioxidant, and its depletion can exacerbate oxidative stress. The reaction could proceed via nucleophilic aromatic substitution, where the thiol group of glutathione attacks the carbon atom bearing the bromine, leading to the formation of a glutathione conjugate and the release of a bromide ion. This depletion of the cellular GSH pool would render the cell more susceptible to oxidative damage from ROS generated by the metabolism of the nitro group.

Table 1: Potential Reactions Leading to Oxidative Stress

| Reactant | Enzyme/Process | Product(s) | Toxicological Consequence |

| This compound | Nitroreductases | Nitro anion radical | Futile cycling with O₂ to produce superoxide radicals |

| Superoxide radical (O₂⁻•) | Spontaneous or SOD | Hydrogen peroxide (H₂O₂) | Can form highly reactive hydroxyl radicals |

| This compound | Glutathione S-transferases | Glutathione conjugate | Depletion of cellular glutathione (GSH) |

The presence of a bromine atom suggests that this compound could act as an alkylating agent. nih.gov Cysteine and histidine residues in proteins, with their nucleophilic thiol and imidazole (B134444) groups respectively, are potential targets for alkylation. researchgate.net Such covalent modification of proteins can lead to conformational changes, loss of function, and enzyme inhibition. The specific enzymes targeted would depend on the accessibility and reactivity of their nucleophilic residues. Inhibition of critical enzymes involved in cellular processes such as energy metabolism, signaling pathways, or DNA repair could lead to significant cellular dysfunction and toxicity.

For instance, alkylation of key enzymes in the antioxidant defense system, such as glutathione reductase or catalase, could further compromise the cell's ability to handle oxidative stress. The consequence of such protein alkylation and enzyme modulation would be a disruption of cellular homeostasis and potentially triggering of apoptotic pathways.

Applications of Toxicogenomics in Mechanistic Toxicology

While no specific toxicogenomic studies on this compound have been identified, this approach offers a powerful tool for elucidating the mechanisms of toxicity for nitroaromatic compounds in general. Toxicogenomics involves the study of how the genome, transcriptome, and proteome respond to exposure to toxic substances. nih.gov

By analyzing changes in gene expression in cells or tissues exposed to this compound, researchers could identify the specific cellular pathways that are perturbed. For example, the upregulation of genes involved in the oxidative stress response (e.g., those regulated by the Nrf2 transcription factor), DNA damage repair, and apoptosis would provide strong evidence for these mechanisms of toxicity. Conversely, downregulation of genes involved in normal cellular functions could indicate specific targets of the compound. Such data can help in building a comprehensive picture of the molecular initiating events and the subsequent cascade of events leading to cellular damage.

In Vitro Models for Toxicity Pathway Elucidation

Various in vitro models can be employed to investigate the specific toxicity pathways of this compound. These models offer a controlled environment to dissect the molecular mechanisms of action.

Table 2: In Vitro Models for Studying the Toxicity of this compound

| In Vitro Model | Toxicological Endpoint | Mechanistic Insight |

| Cultured cell lines (e.g., HepG2) | Cell viability, ROS production, GSH levels, DNA damage | General cytotoxicity, involvement of oxidative stress |

| Isolated mitochondria | Mitochondrial membrane potential, oxygen consumption | Direct effects on mitochondrial function |

| Recombinant enzymes | Enzyme activity assays | Inhibition or modulation of specific enzymes |

| Acellular systems | Reaction with purified thiols (e.g., GSH) | Potential for direct thiol reactivity |

Advanced Analytical Chemistry in Research

Chromatographic Separations for Compound Purity and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical and chemical research, mandated by regulatory bodies to ensure the safety and efficacy of products. Chromatographic techniques are central to separating, identifying, and quantifying impurities that may arise during the synthesis or storage of 2-Bromo-5-nitrobenzamide.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and impurity profile of non-volatile active pharmaceutical ingredients (APIs). Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from its potential impurities. A typical method would involve a C18 column, which is effective for separating moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, such as water with an acid modifier like phosphoric acid or formic acid. The use of formic acid makes the method compatible with mass spectrometry detection.

The development of an HPLC method for impurity profiling involves optimizing parameters to achieve adequate resolution between the main compound and all potential impurities. This ensures that even closely related substances can be accurately quantified.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. A key advantage of UPLC is the ability to easily transfer and adapt methods from existing HPLC protocols, often with identical mobile phases and temperature conditions. For this compound, converting an HPLC method to UPLC would result in shorter run times and reduced solvent consumption, making it a more efficient method for high-throughput screening and quality control.

Hyphenated Techniques: LC-Mass Spectrometry for Trace Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of trace-level impurities and genotoxic impurities (GTIs). Due to its superior sensitivity and selectivity, LC-MS has become a popular technique for these applications. For nitroaromatic compounds like this compound, LC-MS can be challenging at high sample concentrations due to potential interference from other impurities that are below the detection limit at normal analytical concentrations.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides even greater specificity and sensitivity. The analysis is typically performed using an electrospray ionization (ESI) source. Nitroaromatic compounds can often be detected in negative ionization mode due to the electron-withdrawing nature of the nitro group. The method involves separating the compound on a C18 column followed by detection using multiple reaction monitoring (MRM), which enhances selectivity.

Table 2: Example LC-MS/MS Method Parameters for Trace Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC or HPLC |

| Column | Hypersil GOLD C18 |

| Mobile Phase | A: Ammonium (B1175870) Acetate in Water; B: Methanol |

| Flow Rate | 0.2 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |

| Detection | Triple Quadrupole Mass Spectrometer |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Strategic Chemical Derivatization for Enhanced Detection Sensitivity

For certain analyses, especially at trace levels, the inherent properties of a molecule may not be optimal for the chosen analytical technique. In such cases, chemical derivatization can be employed to improve detection sensitivity or chromatographic behavior.

A key strategy for enhancing the LC-MS detection of nitroaromatic compounds like this compound involves the chemical reduction of the nitro group to an arylamine. This derivatization introduces a more readily ionizable functionality into the molecule, significantly improving its response in the mass spectrometer. The reduction can be achieved by treating the sample with a reducing agent, such as zinc dust, prior to LC-MS analysis. This approach is particularly useful for quantifying trace levels of nitroaromatic impurities in an Active Pharmaceutical Ingredient (API).

Quantitative Analytical Method Development and Validation

The development of a quantitative analytical method is a systematic process that culminates in method validation to ensure its reliability for the intended purpose. Validation demonstrates that the method is accurate, precise, specific, and robust. Key validation parameters are established by regulatory bodies like the International Council for Harmonisation (ICH).

For a quantitative method analyzing this compound, the following parameters would be evaluated:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Good linearity is typically indicated by a correlation coefficient (r²) close to 0.999.

Accuracy: The closeness of the test results to the true value, often assessed by determining the recovery of a spiked analyte in a matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

Emerging Applications in Materials Science and Technology

Integration in Functional Polymer and Coating Development

The development of functional polymers and coatings often relies on the incorporation of monomers that impart specific, desirable properties to the final material, such as enhanced thermal stability, flame retardancy, or tailored electronic characteristics. The molecular architecture of 2-Bromo-5-nitrobenzamide makes it a candidate for investigation in this domain.